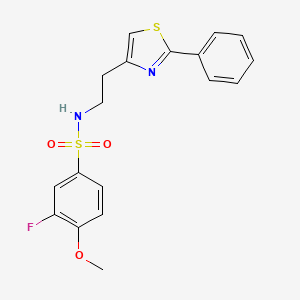

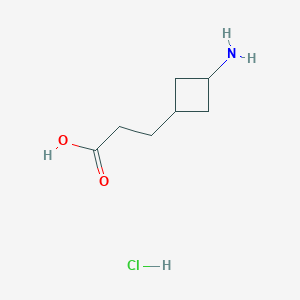

3-(3-Aminocyclobutyl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “3-(3-Aminocyclobutyl)propanoic acid hydrochloride” and related compounds often involves strategies that incorporate cyclobutyl rings into amino acid frameworks. Methods include the Mannich reaction, employing ketones, aldehydes, and ammonium acetate in polar aprotic solvents to construct heterocyclic compounds like the subject compound. This approach allows for the introduction of various functional groups, including sulfur and nitrogen heterocycles, via further functionalization steps (Mazimba & Mosarwa, 2015).

Molecular Structure Analysis

The molecular structure of “3-(3-Aminocyclobutyl)propanoic acid hydrochloride” features a cyclobutyl ring that imparts unique stereochemical and electronic properties. This structure can adopt chair-chair and/or boat-chair conformations with equatorial positioning of substituents, influencing its chemical behavior and interaction with biological targets. Such structural configurations are pivotal in understanding the compound's reactivity and biological activity (Mazimba & Mosarwa, 2015).

Chemical Reactions and Properties

The chemical properties of “3-(3-Aminocyclobutyl)propanoic acid hydrochloride” are largely defined by its functional groups. The amine group, for instance, can participate in a variety of chemical reactions, including nucleophilic substitution, condensation, and complexation with metals. The presence of the propanoic acid moiety allows for reactions typical of carboxylic acids, such as esterification and amidation, further diversifying its chemical utility and applicability in synthetic chemistry (Failla, Finocchiaro, & Consiglio, 2000).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Germalactones and Antitumor Activity

Research by Guan, Zhu, Sun, and Zou (2001) focused on the transformation of 3-(Hydrogermyl)propanoic acid derivatives, which are structurally similar to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride. They developed efficient synthesis methods for germa-y-lactone derivatives with antitumor activities. This highlights the potential use of related compounds in the development of new antitumor agents (Guan, Zhu, Sun, & Zou, 2001).

2. Renewable Building Block in Material Science

Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid, similar in structure to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride, as a renewable building block for the synthesis of materials with a wide range of applications. This research emphasizes the potential of similar compounds in sustainable material synthesis (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

3. Crystal and Molecular Structures Analysis

The crystal and molecular structures of compounds structurally related to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride, such as 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, have been determined by X-ray analysis. This type of analysis is crucial in understanding the physical and chemical properties of such compounds, which can be applied in various pharmaceutical and chemical industries (Koyano, Takeshita, Takénaka, & Sasada, 1986).

4. Asymmetric Biotransformation in Pharmaceutical Intermediates

Li et al. (2013) demonstrated the asymmetric biotransformation of S-3-amino-3-phenylpropionic acid, which shares similarities with 3-(3-Aminocyclobutyl)propanoic acid hydrochloride. They used a specific strain of Methylobacterium for the production of pharmaceutical intermediates, showcasing the potential of such compounds in the synthesis of valuable pharmaceuticals (Li, Wang, Huang, Zou, & Zheng, 2013).

Eigenschaften

IUPAC Name |

3-(3-aminocyclobutyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-3-5(4-6)1-2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUWGXXYTRNAAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)

![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)

![1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2484747.png)